Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide
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Overview
Description
Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide is an organic compound with the molecular formula C8H12O8S This compound is characterized by its unique dioxathiolane ring structure, which includes sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide typically involves the reaction of (2S,3S)-(+)-2,3-butanediol with thionyl chloride (SOCl2) in the presence of carbon tetrachloride (CCl4). The reaction mixture is heated to 98°C for 45 minutes and then cooled to room temperature. Subsequent addition of acetonitrile (MeCN) and water (H2O) followed by ruthenium (III) chloride and sodium periodate leads to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide involves its interaction with various molecular targets. The compound’s dioxathiolane ring structure allows it to participate in redox reactions, which can modulate the activity of enzymes and other proteins. The specific pathways involved depend on the context of its use, such as in biological systems or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate: Similar structure but without the 2,2-dioxide group.
Dimethyl (4S,5S)-1,3,2-dioxathiolane-4,5-dicarboxylate 2,2-dioxide: The presence of the 2,2-dioxide group distinguishes it from other dioxathiolane derivatives.
Uniqueness
The unique feature of this compound is its 2,2-dioxide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such reactivity is desired.
Properties
IUPAC Name |
dimethyl (4S,5S)-2,2-dioxo-1,3,2-dioxathiolane-4,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O8S/c1-11-5(7)3-4(6(8)12-2)14-15(9,10)13-3/h3-4H,1-2H3/t3-,4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPCWPMIVKWDOZ-IMJSIDKUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(OS(=O)(=O)O1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](OS(=O)(=O)O1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601969 |
Source
|
Record name | Dimethyl (4S,5S)-2,2-dioxo-1,3,2lambda~6~-dioxathiolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127854-46-0 |
Source
|
Record name | Dimethyl (4S,5S)-2,2-dioxo-1,3,2lambda~6~-dioxathiolane-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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